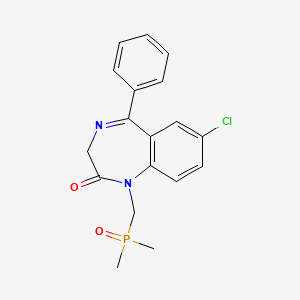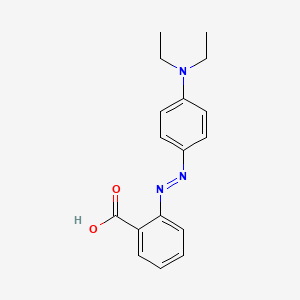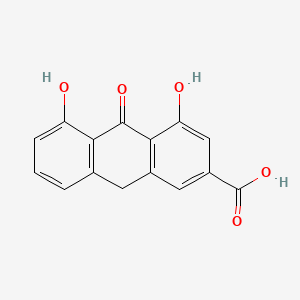
Dihydrocarveol
概要
説明
ジヒドロカルベオールは、分子式C₁₀H₁₈Oのモノテルペンアルコールです。無色から淡黄色の粘性のある液体で、特徴的なミントの香りを持っています。この化合物は、スペアミントやキャラウェイなど、さまざまな植物のエッセンシャルオイルに自然に存在します。 ジヒドロカルベオールは、その心地よい香りや味から、香料や香料業界で使用されています .
作用機序
ジヒドロカルベオールは、さまざまな分子標的や経路を通じてその効果を発揮します。 たとえば、白血球トリエンを合成することにより炎症プロセスにおいて重要な役割を果たす酵素である5-リポキシゲナーゼを阻害することが示されています . ジヒドロカルベオールによる5-リポキシゲナーゼの阻害には、酵素の活性部位への分子ドッキングと結合が含まれ、それにより炎症性メディエーターの形成が阻害されます .
類似の化合物との比較
類似の化合物
カルベオール: 環に二重結合を持つ、類似の構造を持つモノテルペンアルコール。
カルボン: ジヒドロカルベオールに還元できるモノテルペンケトン。
独自性
ジヒドロカルベオールは、特定の立体化学とヒドロキシル基の存在により、独自の化学的および生物学的特性を付与しています。 5-リポキシゲナーゼを阻害する能力と心地よい香りが、医学的および工業的用途の両方で貴重なものとなっています .
生化学分析
Biochemical Properties
Dihydrocarveol plays a significant role in biochemical reactions, particularly in the metabolism of monoterpenes. It interacts with various enzymes, including this compound dehydrogenase, which catalyzes its oxidation to dihydrocarvone. Additionally, this compound can be involved in redox reactions facilitated by NAD+ and NADP+ as cofactors. These interactions are crucial for the compound’s role in metabolic pathways and its conversion to other bioactive molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in oxidative stress responses. This compound can affect the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular homeostasis. Additionally, it may impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects and can exert beneficial effects on metabolic processes. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the limonene degradation pathway. It is metabolized by enzymes such as this compound dehydrogenase and carvone reductase. These enzymes facilitate the conversion of this compound to dihydrocarvone and other intermediates. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in localized biochemical reactions. The activity and function of this compound can be modulated by its precise localization within the cell, affecting its interactions with other biomolecules .
準備方法
合成経路と反応条件
ジヒドロカルベオールは、カルベオールから水素化によって合成することができます。 水素化プロセスには、穏やかな条件下で、炭素上のパラジウム(Pd / C)などの触媒の存在下、カルベオールの二重結合に水素を添加することが含まれます . 別の方法には、アルコール溶媒中、水素化ホウ素ナトリウム(NaBH₄)を使用してカルボンを還元することが含まれます .
工業生産方法
ジヒドロカルベオールの工業生産は、通常、スペアミントやキャラウェイのエッセンシャルオイルなどの天然資源からの抽出を伴います。 エッセンシャルオイルは、ジヒドロカルベオールを分離するために分留蒸留にかけられます . さらに、テルペンチンに含まれるα-ピネンなどの容易に入手可能な原材料を使用する合成法が採用され、安定した経済的な供給が確保されています .
化学反応の分析
反応の種類
ジヒドロカルベオールは、次のようなさまざまな化学反応を起こします。
酸化: ジヒドロカルベオールは、クロム酸(H₂CrO₄)または過マンガン酸カリウム(KMnO₄)などの酸化剤を使用して、ジヒドロカルボンに酸化することができます.
還元: 水素化ホウ素ナトリウム(NaBH₄)を使用してカルボンをジヒドロカルベオールに還元することは、一般的な反応です.
一般的な試薬と条件
酸化: クロム酸(H₂CrO₄)、過マンガン酸カリウム(KMnO₄)
還元: 水素化ホウ素ナトリウム(NaBH₄)
触媒: 水素化反応のための炭素上のパラジウム(Pd / C)
生成される主な生成物
酸化: ジヒドロカルボン
還元: カルボンからのジヒドロカルベオール
科学研究アプリケーション
ジヒドロカルベオールは、さまざまな分野で多くの科学研究アプリケーションを持っています。
科学的研究の応用
Dihydrocarveol has several scientific research applications across various fields:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and taste.
類似化合物との比較
Similar Compounds
Carveol: A monoterpenoid alcohol with a similar structure but with a double bond in the ring.
Carvone: A monoterpenoid ketone that can be reduced to dihydrocarveol.
Menthol: A monoterpenoid alcohol with a similar minty odor but different structural features.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase and its pleasant aroma make it valuable in both medicinal and industrial applications .
特性
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862303 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless, oily liquid with a spearmint-like odour | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.926 | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
619-01-2, 38049-26-2 | |
| Record name | 1,6-Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-menth-8-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrocarveol?
A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can I differentiate between the this compound stereoisomers using spectroscopic techniques?
A2:
1H-NMR Spectroscopy: The 1H-NMR spectra of the four this compound diastereoisomers exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation and conformational analysis. [] * 13C-NMR Spectroscopy: 13C-NMR spectra, coupled with lanthanide-induced shifts and proton-carbon correlation experiments, provide valuable information for the characterization and assignment of chemical shifts in this compound and dihydrocarvyl acetate stereoisomers. []* FT-ICR MS: Negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments using FT-ICR MS generate unique daughter ion spectra for the alkoxide ions ([M - H]-) of each this compound isomer, facilitating diastereoisomeric differentiation and conformational confirmation. []* Gas-Phase FT-IR Spectroscopy:* Gas-phase FT-IR spectra offer complementary information for distinguishing between this compound stereoisomers. []
Q3: Can this compound be synthesized through biocatalytic means?
A3: Yes, research has shown that this compound can be synthesized from (R)-carvone through a two-step reduction reaction catalyzed by a biocatalyst. This method offers advantages such as simple operation, mild reaction conditions, environmental friendliness, high yield, and high enantioselectivity. []
Q4: What are the different biotransformation pathways of carvone leading to this compound production?
A4: Several microorganisms exhibit diverse metabolic pathways for carvone biotransformation, leading to the production of this compound and its isomers. Some key pathways include:
- Reduction of (−)-carvone: Microorganisms like Pseudomonas ovalis strain 6-1 [] and Aspergillus niger [] primarily reduce (−)-carvone to (+)-dihydrocarvone, which is then converted to (−)-dihydrocarveol.
- Conversion of (+)-carvone: Pseudomonas ovalis strain 6-1 converts (+)-carvone via (−)-isodihydrocarvone to (−)-isothis compound and (−)-neoisothis compound. [] Aspergillus niger also follows a similar pathway, producing (−)-isodihydrocarvone, (−)-isothis compound, (−)-neoisothis compound, (−)-dihydrocarvone, (−)-neothis compound, and (+)-dihydrocarveol. []
- Stereospecific Reduction: Streptosporangium roseum IFO 3776 exhibits stereospecific conversion of (−)-carvone to (+)-neoisothis compound. []
Q5: What is the antifungal activity of this compound and its derivatives?
A5: this compound esters, synthesized by reacting this compound with corresponding acid chlorides, demonstrate varying degrees of antifungal activity against Sclerotium rolfsii, Pythium debaryanum, and Alternaria alternata. Notably, the propyl ester exhibits the highest activity against P. debaryanum. []
Q6: Does this compound exhibit acaricidal activity?
A6: Yes, dihydrocarvone, a derivative of this compound, displays potent acaricidal activity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) in both contact and fumigant toxicity assays, outperforming the synthetic acaricide benzyl benzoate. []
Q7: Can this compound be used as a starting material for the synthesis of other compounds?
A9: Yes, this compound can be utilized as a starting material in organic synthesis. For instance, it can be oxidized using selenium dioxide to produce dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al. Dihydrocarvyl acetate, when subjected to similar oxidation conditions, yields trans(8)9-p-menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. []
Q8: What are the potential applications of this compound in the flavor and fragrance industry?
A8: this compound, with its characteristic minty aroma, finds use as a flavoring agent in various food and beverage products. Its esters also hold potential as flavor and fragrance ingredients due to their unique odor profiles.
Q9: Is this compound used in cosmetic formulations?
A9: Yes, this compound and its derivatives are incorporated into cosmetic products, likely for their fragrance and potential skincare benefits.
Q10: What is the role of this compound in the development of transdermal patches?
A12: Research suggests that this compound, alongside other terpenes, can be incorporated into transdermal patches containing pentamidine. Its role is likely related to enhancing the penetration of pentamidine through the skin, facilitating effective drug delivery. []
Q11: Can this compound be used in the production of polymeric materials?
A13: Yes, this compound can be used as a monomer in the synthesis of polymers with specific properties. For example, poly(this compound-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride), a potential ArF single-layer resist polymer, has been synthesized via radical polymerization using this compound as one of the monomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)


